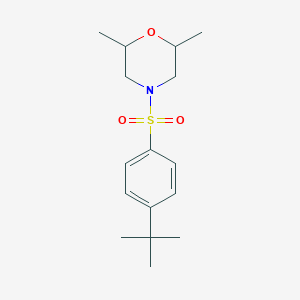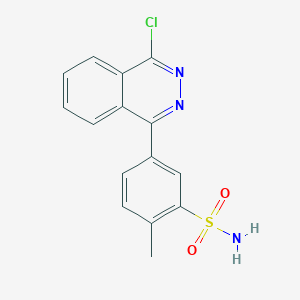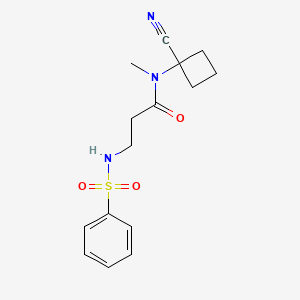
3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide is a chemical compound that belongs to the class of sulfonamides. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide involves the inhibition of carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide and water to bicarbonate and protons. This process is essential for various physiological processes, such as acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrases, 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide can disrupt these physiological processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide depend on the specific physiological process being disrupted by the inhibition of carbonic anhydrases. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can lead to acidosis. This can have various physiological effects, such as respiratory distress, confusion, and coma. Inhibition of carbonic anhydrases can also lead to a decrease in the transport of ions such as sodium and potassium, leading to various electrolyte imbalances.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide in lab experiments is its potent inhibitory activity against carbonic anhydrases. This makes it an ideal compound for studying the physiological processes involving carbonic anhydrases. However, one of the limitations of using this compound is its potential toxicity. As it can disrupt various physiological processes, it can cause adverse effects in lab animals and humans.
Future Directions
There are several future directions for the research on 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide. One of the significant directions is the development of more potent and selective inhibitors of carbonic anhydrases. This can lead to the development of more effective drugs for various diseases such as glaucoma, epilepsy, and cancer. Another direction is the study of the potential adverse effects of this compound and the development of strategies to mitigate these effects. Finally, the use of this compound as a tool for studying the physiological processes involving carbonic anhydrases can lead to a better understanding of these processes and their role in various diseases.
Synthesis Methods
The synthesis of 3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide involves the reaction between 4-cyanocyclobutanecarboxylic acid and N-methyl-3-(phenylsulfonamido)propanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields the desired product, which can be purified using column chromatography.
Scientific Research Applications
3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrases, which are involved in various physiological processes. This compound has also shown potential as an anticancer agent, as it can inhibit the growth of cancer cells.
properties
IUPAC Name |
3-(benzenesulfonamido)-N-(1-cyanocyclobutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-18(15(12-16)9-5-10-15)14(19)8-11-17-22(20,21)13-6-3-2-4-7-13/h2-4,6-7,17H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLBWXPVPCSUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCNS(=O)(=O)C1=CC=CC=C1)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

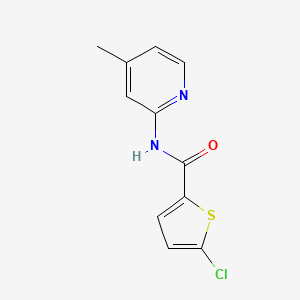
![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)

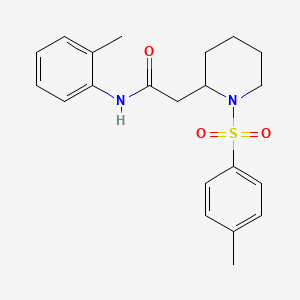
![3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2487543.png)

![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)
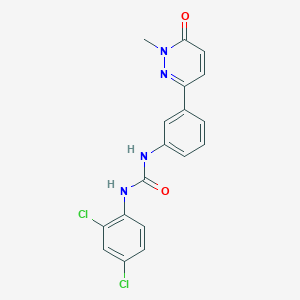
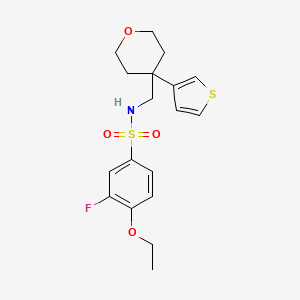
![Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2487553.png)
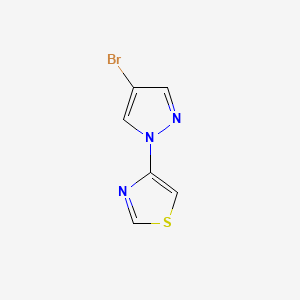
![tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate](/img/structure/B2487555.png)
